
6-chloro-5-methyl-1H-indole
Overview
Description
6-Chloro-5-methyl-1H-indole is a heterocyclic aromatic organic compound It is a derivative of indole, which is a significant structure in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-methyl-1H-indole typically involves the chlorination of 5-methylindole. One common method is the electrophilic aromatic substitution reaction where 5-methylindole is treated with a chlorinating agent such as thionyl chloride or sulfuryl chloride under controlled conditions to introduce the chlorine atom at the 6th position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but optimized for large-scale production with considerations for safety, cost, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.
Substitution: The chlorine atom in this compound can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
Research has highlighted the potential of 6-chloro-5-methyl-1H-indole as a therapeutic agent against various diseases. Its derivatives exhibit a range of biological activities:
- Antimicrobial Activity: Indole derivatives, including this compound, have shown effectiveness against bacterial strains like Staphylococcus aureus and E. coli, with some derivatives displaying minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL .
- Anticancer Properties: The compound is under investigation for its cytotoxic effects on cancer cells. Studies indicate that indole derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. It facilitates the synthesis of various biologically active compounds through reactions such as:
- Substitution Reactions: The chlorine atom can be replaced with different nucleophiles, leading to a variety of substituted indoles that may possess enhanced biological properties.
- Polyfunctionalization: The compound can undergo further reactions to introduce multiple functional groups, enhancing its utility in drug discovery and development .
Industrial Applications
Beyond its role in medicinal chemistry, this compound is utilized in industrial processes:
- Dyes and Pigments: The compound's unique structure allows it to be used in the synthesis of dyes and pigments, contributing to the colorant industry.
- Material Science: Its derivatives are explored for applications in materials science, particularly in developing new polymers and coatings .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various indole derivatives, including this compound. The results indicated that derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values demonstrating effectiveness comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of halogenated indoles against resistant bacterial strains. The study found that compounds similar to this compound displayed potent activity against MRSA, highlighting their potential as new therapeutic agents for treating resistant infections .
Mechanism of Action
The mechanism of action of 6-chloro-5-methyl-1H-indole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-Chloro-1H-indole: Similar structure but lacks the methyl group at the 5th position.
6-Methyl-1H-indole: Similar structure but lacks the chlorine atom at the 6th position.
5-Bromo-6-methyl-1H-indole: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 6-Chloro-5-methyl-1H-indole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Biological Activity
6-Chloro-5-methyl-1H-indole is a significant derivative of indole, a heterocyclic compound that plays a crucial role in various biological systems and pharmaceutical applications. This compound is characterized by the presence of both a chlorine atom at the 6th position and a methyl group at the 5th position, which contribute to its unique chemical reactivity and biological activities. This article aims to explore the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activities of this compound are attributed to its interaction with various biochemical pathways. Indole derivatives are known for their diverse biological properties, including:
- Antiviral Activity: Indole derivatives can inhibit viral replication by interfering with viral enzymes or host cell receptors.
- Anticancer Properties: They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways.
- Antimicrobial Effects: The compound exhibits activity against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Activity: Indole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like iNOS.
Biological Activities
The following table summarizes the key biological activities associated with this compound based on recent studies:
Case Studies
Several research studies have investigated the biological effects of this compound, highlighting its potential therapeutic applications:
-
Anticancer Activity:
A study demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The compound induced apoptosis through activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting its potential as an anticancer agent . -
Antimicrobial Properties:
Research indicated that this compound showed promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, demonstrating its efficacy as a potential antimicrobial agent. -
Anti-inflammatory Effects:
In vitro experiments revealed that the compound could inhibit lipopolysaccharide-induced production of pro-inflammatory cytokines in macrophages, indicating its role in modulating inflammatory responses .
Synthesis and Derivatives
The synthesis of this compound typically involves electrophilic aromatic substitution reactions where 5-methylindole is treated with chlorinating agents such as thionyl chloride or sulfuryl chloride. The resulting compound serves as a precursor for further modifications to enhance its biological activity.
Comparison with Related Compounds
The biological activity of this compound can be compared with other indole derivatives:
Compound | Structure | Biological Activity |
---|---|---|
5-Chloro-1H-indole | Lacks methyl group | Moderate anticancer activity |
6-Methyl-1H-indole | Lacks chlorine atom | Lower antimicrobial activity |
5-Bromo-6-methyl-1H-indole | Bromine instead of chlorine | Enhanced antiviral properties |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole core undergoes electrophilic substitution at activated positions. The methyl group (ortho/para-directing) and chlorine (meta-directing) influence regioselectivity.
Reaction Type | Reagents/Conditions | Product | Source |
---|---|---|---|
Iodination | N-Iodosuccinimide (NIS), BF₃·Et₂O, DCM, RT | 4-Iodo-6-chloro-5-methyl-1H-indole | |
Bromination | Br₂, FeCl₃, DCM | 3-Bromo-6-chloro-5-methyl-1H-indole |
Key Findings :
-
Iodination at position 4 proceeds efficiently under Lewis acid catalysis, avoiding steric hindrance from the methyl group .
-
Bromination at position 3 occurs due to the electron-rich pyrrole ring.
Nucleophilic Substitution Reactions
The chlorine atom at position 6 is susceptible to nucleophilic displacement.
Reaction Type | Reagents/Conditions | Product | Source |
---|---|---|---|
Methoxylation | NaOMe, MeOH, reflux | 6-Methoxy-5-methyl-1H-indole | |
Amination | NH₃, CuI, K₂CO₃, DMF, 100°C | 6-Amino-5-methyl-1H-indole |
Mechanistic Insight :
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, facilitating substitution at C6.
Oxidation and Reduction Reactions
Functional group interconversions are achieved through redox processes.
Oxidation
Target Site | Reagents/Conditions | Product | Source |
---|---|---|---|
Methyl group | KMnO₄, H₂O, Δ | 5-Carboxy-6-chloro-1H-indole |
Reduction
Reaction Type | Reagents/Conditions | Product | Source |
---|---|---|---|
Indole to indoline | LiAlH₄, THF, 0°C → RT | 6-Chloro-5-methyl-2,3-dihydro-1H-indole |
Notable Observations :
-
Oxidation of the methyl group proceeds via radical intermediates, yielding carboxylic acids .
-
Selective reduction of the indole ring preserves the chloro and methyl substituents.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification.
Reaction Type | Reagents/Conditions | Product | Source |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME, 80°C | 6-Chloro-5-methyl-7-aryl-1H-indole |
Applications :
-
Introduces aryl/heteroaryl groups at position 7 for drug discovery.
Functionalization at N1
The NH group participates in alkylation/acylation.
Reaction Type | Reagents/Conditions | Product | Source |
---|---|---|---|
N-Alkylation | NaH, R-X, THF, 0°C | 1-Alkyl-6-chloro-5-methyl-1H-indole |
Synthetic Utility :
-
Protects the indole nitrogen or modifies pharmacokinetic properties.
Comparative Reactivity Table
Position | Reactivity Profile | Preferred Reactions |
---|---|---|
C3 | High (pyrrole π-system) | Electrophilic substitution |
C6 | Moderate (Cl substituent) | Nucleophilic substitution |
C5 | Low (steric hindrance from methyl) | Oxidation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-5-methyl-1H-indole, and how are intermediates purified?
- Methodological Answer : A common approach involves functionalizing indole precursors via halogenation and alkylation. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can introduce substituents (e.g., alkyl groups) at specific positions, as seen in analogous indole derivatives . Post-synthesis, intermediates are purified via flash column chromatography using solvent systems like 70:30 ethyl acetate/hexane . Final compounds are characterized using H NMR, C NMR, and mass spectrometry (FAB-HRMS or ESI-MS) to confirm structure and purity .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is employed for structural elucidation. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals. SHELXPRO facilitates data processing and validation . For accurate results, ensure proper crystal mounting and data collection at low temperatures to minimize radiation damage.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR or mass spectra may arise from impurities, tautomerism, or solvent effects. Cross-validate data using multiple techniques:
- Compare experimental F NMR shifts with computational predictions (e.g., DFT calculations).
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
- For ambiguous cases, crystallography provides definitive structural confirmation .
Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?
- Methodological Answer :
- Catalyst Screening : Test Cu(I) sources (e.g., CuI vs. CuBr) and ligands (e.g., TBTA) to enhance reaction efficiency in CuAAC steps .
- Solvent Optimization : Polar aprotic solvents like DMF or PEG-400 improve solubility of indole intermediates .
- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce side reactions during halogenation.
Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The chloro group at position 6 acts as an electron-withdrawing substituent, directing electrophilic attacks to the 4-position. The methyl group at position 5 introduces steric hindrance, affecting regioselectivity in Suzuki-Miyaura couplings. Computational modeling (e.g., DFT) can predict reactive sites, while kinetic studies using C isotopic labeling track reaction pathways .
Q. Data Contradiction and Stability Analysis
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Photostability : Expose samples to UV light (ICH Q1B guidelines) and monitor degradation via HPLC .
- Humidity Testing : Store samples at 40°C/75% RH for 4 weeks and analyze for hydrolytic byproducts .
Q. Safety and Handling
Q. What personal protective equipment (PPE) is required when handling this compound?
- Methodological Answer : Use NIOSH-approved respirators (e.g., P95 filters) for particulate protection, nitrile gloves, and chemical-resistant lab coats. Fume hoods are mandatory during synthesis to limit inhalation exposure. Waste must be segregated and disposed via certified hazardous waste contractors .
Properties
IUPAC Name |
6-chloro-5-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUUANOGBHUNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444631 | |
Record name | 6-chloro-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162100-42-7 | |
Record name | 6-chloro-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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